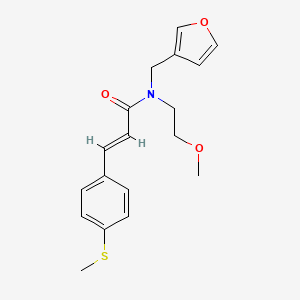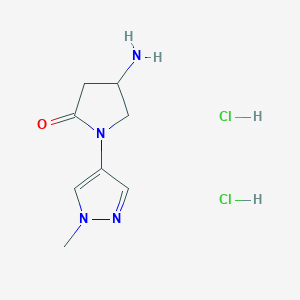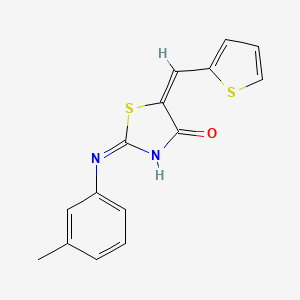![molecular formula C16H14N6O3 B2432981 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea CAS No. 1421493-85-7](/img/structure/B2432981.png)
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a urea derivative, containing a benzo[d][1,3]dioxol-5-yl group, a 2-methyl-1H-imidazol-1-yl group, and a pyrimidin-5-yl group . Urea derivatives are often used in medicinal chemistry due to their bioactive properties.
Molecular Structure Analysis
The molecular structure of this compound would likely show the connectivity of the urea derivative to the benzo[d][1,3]dioxol-5-yl group, the 2-methyl-1H-imidazol-1-yl group, and the pyrimidin-5-yl group .Chemical Reactions Analysis
The chemical reactions of this compound would likely depend on the reactivity of the urea derivative and the other functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Research on coumarin substituted heterocyclic compounds, similar in structural complexity to the given compound, has shown that these derivatives exhibit significant antioxidant activities. For instance, a study demonstrated that a coumarin derivative displayed high antioxidant activities with scavenging activity reaching 80% at a concentration of 1000 μg/mL, which is comparable to vitamin C's standard antioxidant activity (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Synthesis Methods
Efficient synthesis methods for creating pyrimidine and pyrimidone derivatives involve using specific reagents and conditions. One approach utilized N,N′-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) for the synthesis of these derivatives, highlighting an efficient and convenient method for their preparation (Rao, Acharya, Verma, & Kaushik, 2011).
Catalytic Applications
Studies have also explored the catalytic oxidative carbonylation of amino moieties to ureas and other derivatives, indicating significant applications in chemical synthesis. For example, the use of a PdI2/KI catalytic system in an ionic liquid allowed for the direct syntheses of ureas and oxamides, showcasing a method to obtain high-value molecules from simple building blocks (Mancuso, Raut, Della Ca’, Fini, Carfagna, & Gabriele, 2015).
Antimicrobial Activity
The synthesis of novel heterocyclic compounds, including those with pyrimidinyl benzazolyl urea derivatives, has been linked to potent antimicrobial and antioxidant activities. Notably, derivatives with benzothiazolyl and benzimidazolyl moieties have shown significant antibacterial activity against Bacillus subtilis, with some compounds also displaying antifungal activity against Asperigellus niger (Basha, Babu, Shanker, Reddy, Padmaja, & Padmavathi, 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-10-17-4-5-22(10)15-18-7-12(8-19-15)21-16(23)20-11-2-3-13-14(6-11)25-9-24-13/h2-8H,9H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWYMDNVGATOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-methoxyethyl)-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432899.png)




![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)urea](/img/structure/B2432906.png)



![3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2432910.png)



